molecular formula C11H6ClF2N3O B11850320 5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide

5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide

Cat. No.: B11850320
M. Wt: 269.63 g/mol
InChI Key: XHKTXYBNVJVUEL-UHFFFAOYSA-N
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Description

5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with 2,6-difluoroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Mechanism of Action

The mechanism of action of 5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its antibacterial activity may be attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide
  • 5-Chloro-N-(4-methylphenyl)pyrazine-2-carboxamide
  • 5-Chloro-N-(2,4-difluorophenyl)pyrazine-2-carboxamide

Uniqueness

5-Chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide is unique due to the presence of both chlorine and difluorophenyl groups, which contribute to its distinct pharmacological properties. The difluorophenyl group enhances its lipophilicity, allowing better cell membrane penetration, while the chlorine atom provides sites for further chemical modifications .

Properties

Molecular Formula

C11H6ClF2N3O

Molecular Weight

269.63 g/mol

IUPAC Name

5-chloro-N-(2,6-difluorophenyl)pyrazine-2-carboxamide

InChI

InChI=1S/C11H6ClF2N3O/c12-9-5-15-8(4-16-9)11(18)17-10-6(13)2-1-3-7(10)14/h1-5H,(H,17,18)

InChI Key

XHKTXYBNVJVUEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C2=CN=C(C=N2)Cl)F

Origin of Product

United States

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